Tert-butyl 2-bromo-2-cyclopropylacetate
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Description
Tert-butyl 2-bromo-2-cyclopropylacetate is an organic compound with the CAS Number: 2059993-81-4 . It has a molecular weight of 235.12 . The IUPAC name for this compound is tert-butyl 2-bromo-2-cyclopropylacetate .
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-bromo-2-cyclopropylacetate is C9H15BrO2 . The InChI Code for this compound is 1S/C9H15BrO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5H2,1-3H3 .Scientific Research Applications
Cyclopropyl Derivatives Synthesis and Reactions
Modification of Drug Analogues : The incorporation of tert-butyl groups, similar in structure to tert-butyl 2-bromo-2-cyclopropylacetate, into bioactive compounds has been explored. These modifications often aim to optimize physicochemical properties such as lipophilicity and metabolic stability, with studies documenting alternative substituents for improved drug discovery outcomes (Westphal et al., 2015).
Spirocyclic Indoline Lactone Synthesis : Research on base-promoted cyclization involving tert-butyl esters has led to the development of complex molecules with potential for further chemical transformations (Hodges et al., 2004).
Base-Catalyzed Oxygenation of Phenol Derivatives : Cyclopropyl derivatives have been synthesized to investigate mechanisms of base-catalyzed autooxidation, offering insights into the reactivity of phenolic compounds (Lee et al., 2005).
Catalytic Applications and Organic Synthesis
Palladium-Catalyzed Reactions : Studies have explored the use of tert-butyl thioethers and related structures in palladium-catalyzed cross-coupling reactions, demonstrating the versatility of these compounds in synthesizing a broad range of substrates under mild conditions (Zim et al., 2000).
Enantioselective Cyclopropanation : Research has shown that complexes, such as Co(III)-salen, catalyze the asymmetric cyclopropanation of styrene derivatives, highlighting the utility of tert-butyl diazoacetate and similar esters in achieving high enantioselectivity (Fukuda & Katsuki, 1997).
Mechanistic and Structural Studies
- Arylpalladium Complexes : The structural characterization of arylpalladium complexes with tert-butyl phosphine ligands offers insights into the stabilization mechanisms and potential applications in cross-coupling reactions (Stambuli et al., 2002).
properties
IUPAC Name |
tert-butyl 2-bromo-2-cyclopropylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDENKGSMYVURLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-bromo-2-cyclopropylacetate | |
CAS RN |
2059993-81-4 |
Source
|
Record name | tert-butyl 2-bromo-2-cyclopropylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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